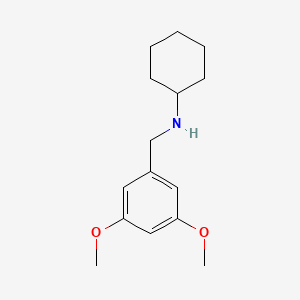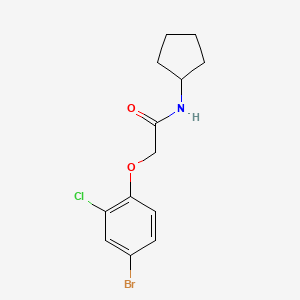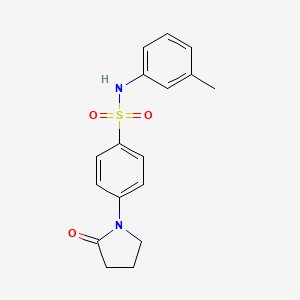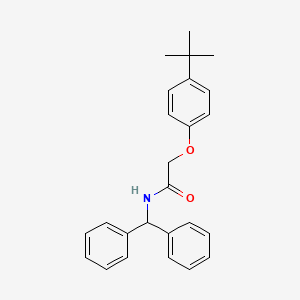![molecular formula C12H18N2O4S2 B5693501 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine, also known as MMPIP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in various neurological and psychiatric disorders.
作用機序
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a selective antagonist of mGluR7, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. mGluR7 has been implicated in various physiological and pathological processes, such as neurotransmitter release, synaptic plasticity, and neuroinflammation. This compound binds to the allosteric site of mGluR7 and inhibits its signaling pathway, leading to the modulation of various downstream effectors.
Biochemical and physiological effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuroinflammation. This compound has also been shown to have antinociceptive effects, indicating its potential as a pain reliever. This compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression.
実験室実験の利点と制限
One of the advantages of using 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor without affecting other receptors. Another advantage is its potency, which allows for the use of lower concentrations of this compound in experiments. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. Another direction is to explore its potential as a pain reliever. Further studies are needed to elucidate the precise mechanisms underlying the effects of this compound on neurotransmitter release, synaptic plasticity, and neuroinflammation. Additionally, the development of more potent and selective mGluR7 antagonists may lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
合成法
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine can be synthesized using a multistep synthetic route starting from 4-methylbenzenesulfonyl chloride and 4-methylpiperazine-1-carboxamide. The synthesis involves a series of reactions, including nucleophilic substitution, amidation, and sulfonation, to yield the final product. The purity and yield of this compound can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. This compound has been shown to modulate synaptic transmission and plasticity in the brain, which are critical processes underlying learning and memory. This compound has also been shown to have antinociceptive effects, indicating its potential as a pain reliever.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-11-3-5-12(6-4-11)20(17,18)14-9-7-13(8-10-14)19(2,15)16/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUFBFOJQQYXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)


![methyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5693440.png)
![6-chloro-2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5693445.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![4-[2-(carboxymethyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5693459.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5693465.png)


![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)

![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)